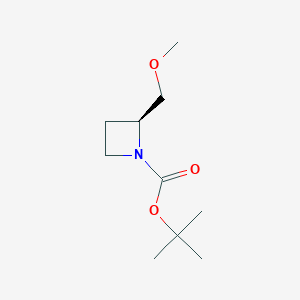

tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate” is a chemical compound. Based on its name, it is an ester derived from azetidine, a four-membered ring with one nitrogen atom .

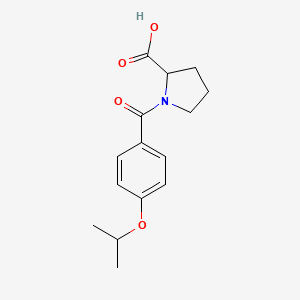

Molecular Structure Analysis

The molecular structure of “this compound” would include a four-membered azetidine ring, a tert-butyl group, and a methoxymethyl group .

Applications De Recherche Scientifique

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids

Research by Sajjadi & Lubell (2008) focuses on the synthesis of Azetidine-2-carboxylic acid (Aze) analogs. These analogs, which involve modifications of tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate, are designed to study the influence of conformation on peptide activity.

Bifunctional Tert-Butyl 6-Oxo-2-Azaspiro[3.3]Heptane-2-Carboxylate

Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound. This compound is useful for selective derivation on the azetidine and cyclobutane rings, complementing piperidine ring systems (Meyers et al., 2009).

Diastereoselective α-Alkylation of Borane Azetidine-2-Carboxylic Acid Ester Complexes

Tayama, Nishio, & Kobayashi (2018) investigated the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, a process improved by using borane complexes. This method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Regiospecific Electrophile- and Silver-Induced Ring Expansion

De Kimpe, Abbaspour Tehrani, & Fonck (1996) demonstrated that 2,2-Disubstituted 1-methoxycyclopropylamines, related to this compound, undergo regiospecific ring expansion to form 2-azetidinones. This process is facilitated by N-chlorination with tert-butyl hypochlorite and rearrangement with silver tetrafluoroborate (De Kimpe, Abbaspour Tehrani, & Fonck, 1996).

Synthesis and Structural Modification

Vorona et al. (2007) explored the synthesis and modification of tert-butyl ester of various carboxylic acids, which are structurally related to this compound. Their work includes the introduction of different groups to the molecule and examining their effects (Vorona et al., 2007).

Mécanisme D'action

Target of Action

Compounds with similar structures are often involved in chemical transformations .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate”. The tert-butyl group is known for its unique reactivity pattern .

Biochemical Pathways

The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(11)7-13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVCAPEQIQSSZ-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)

![Isobutyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475933.png)